molecular formula C9H6F2N2O B2952713 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine CAS No. 874376-50-8

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2952713
CAS No.: 874376-50-8
M. Wt: 196.157
InChI Key: CDWAXQKDENGRDB-UHFFFAOYSA-N
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Description

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine typically involves the reaction of 3,4-difluoroaniline with glyoxylic acid to form the corresponding oxazole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to an oxazoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the difluorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.

Major Products

The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and various substituted difluorophenyl compounds.

Scientific Research Applications

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is utilized in the production of advanced materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
  • 3-(3,4-Dichlorophenyl)-1,2-oxazol-5-amine
  • 3-(3,4-Difluorophenyl)-1,2-thiazol-5-amine

Uniqueness

3-(3,4-Difluorophenyl)-1,2-oxazol-5-amine is unique due to the presence of both fluorine atoms on the phenyl ring, which significantly enhances its chemical stability and biological activity compared to its analogs. The oxazole ring also contributes to its distinct reactivity and interaction profile, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(3,4-difluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2N2O/c10-6-2-1-5(3-7(6)11)8-4-9(12)14-13-8/h1-4H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDWAXQKDENGRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NOC(=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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